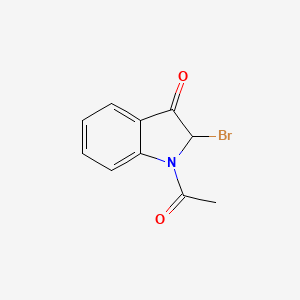
3H-Indol-3-one, 1-acetyl-2-bromo-1,2-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-2-bromoindolin-3-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of an acetyl group at the first position, a bromine atom at the second position, and a ketone group at the third position of the indole ring. The unique structure of 1-acetyl-2-bromoindolin-3-one makes it an interesting subject for various chemical and biological studies.
Preparation Methods
1-Acetyl-2-bromoindolin-3-one can be synthesized through several methods. One common synthetic route involves the bromination of 1-acetylindolin-3-one. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the cyclization of 2-bromoaniline derivatives with acetylacetone under acidic conditions. This method provides a straightforward approach to obtaining 1-acetyl-2-bromoindolin-3-one with good yields.
Chemical Reactions Analysis
1-Acetyl-2-bromoindolin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the second position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically require a base like potassium carbonate or sodium hydride and are carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: The ketone group at the third position can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of indole derivatives with different functional groups at the second position.
Scientific Research Applications
1-Acetyl-2-bromoindolin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives
Biology: Indole derivatives, including 1-acetyl-2-bromoindolin-3-one, have shown potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers study these compounds to develop new therapeutic agents.
Medicine: The compound’s potential biological activities make it a candidate for drug development. It is used in the synthesis of pharmaceutical compounds that target specific biological pathways.
Mechanism of Action
The mechanism of action of 1-acetyl-2-bromoindolin-3-one depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets such as enzymes, receptors, and DNA. The bromine atom and the acetyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects.
For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
1-Acetyl-2-bromoindolin-3-one can be compared with other indole derivatives such as:
1-Acetylindolin-3-one: Lacks the bromine atom at the second position, making it less reactive in substitution reactions.
2-Bromoindole: Lacks the acetyl and ketone groups, making it less versatile in chemical modifications.
3-Acetylindole: Lacks the bromine atom, making it less reactive in certain chemical reactions.
The presence of both the bromine atom and the acetyl group in 1-acetyl-2-bromoindolin-3-one makes it unique and more versatile for various chemical transformations and biological applications.
Properties
CAS No. |
132993-66-9 |
|---|---|
Molecular Formula |
C10H8BrNO2 |
Molecular Weight |
254.08 g/mol |
IUPAC Name |
1-acetyl-2-bromo-2H-indol-3-one |
InChI |
InChI=1S/C10H8BrNO2/c1-6(13)12-8-5-3-2-4-7(8)9(14)10(12)11/h2-5,10H,1H3 |
InChI Key |
HUTBNQPJWDFZIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C(=O)C2=CC=CC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-Methylbenzoyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1h)-one](/img/structure/B11859956.png)
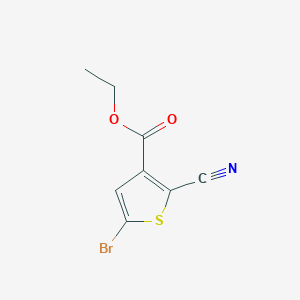

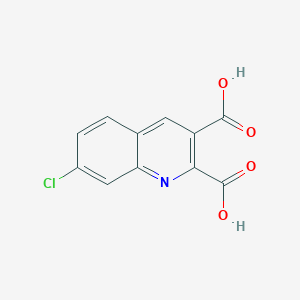

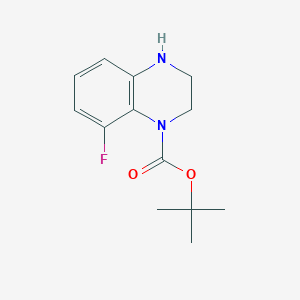


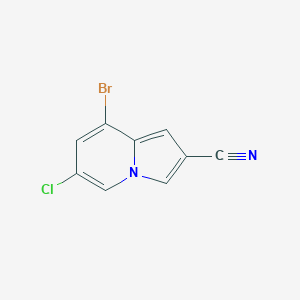

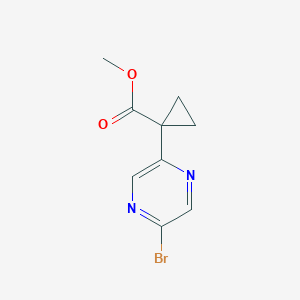
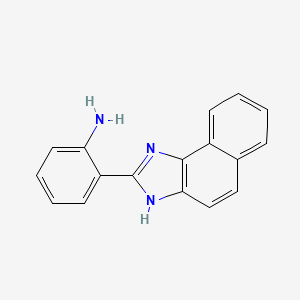
![(2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11860015.png)

